6-Fluoro-3,5-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Fluoro-3,5-dimethylpyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,5-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a suitable pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the pyrimidine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of fluorinated pyrimidines may involve large-scale fluorination reactions using specialized equipment to handle the reagents and conditions safely. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,5-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development, particularly in designing antiviral or anticancer agents.
Industry: Applications in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,5-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Chloro-3,5-dimethylpyrimidine-2,4(1H,3H)-dione: A similar compound with a chlorine atom instead of fluorine.
3,5-Dimethylpyrimidine-2,4(1H,3H)-dione: The non-fluorinated parent compound.
Uniqueness
6-Fluoro-3,5-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and stability compared to non-fluorinated or differently substituted analogs.
Properties
IUPAC Name |
6-fluoro-3,5-dimethyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)8-6(11)9(2)5(3)10/h1-2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBLUTHBIUXDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N(C1=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30764587 |
Source
|
Record name | 6-Fluoro-3,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30764587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112853-00-6 |
Source
|
Record name | 6-Fluoro-3,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30764587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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